Lipophilicity Enhancement: LogP Comparison vs. Non-Fluorinated 4-Aminophenol
4-Amino-3-fluorophenol exhibits a significantly higher lipophilicity than its non-fluorinated parent, 4-aminophenol. The calculated LogP for 4-amino-3-fluorophenol is 0.983, whereas the LogP for 4-aminophenol is approximately 0.04 [1]. This increase is attributed to the electron-withdrawing and hydrophobic nature of the fluorine atom. Additionally, the predicted pKa of the phenolic hydroxyl in 4-amino-3-fluorophenol is 9.23, compared to 10.30 for 4-aminophenol , indicating greater acidity and a different hydrogen-bonding capacity. These differences are critical in medicinal chemistry for modulating drug absorption, distribution, and target binding.
| Evidence Dimension | Lipophilicity (LogP) and Acidity (pKa) |
|---|---|
| Target Compound Data | LogP: 0.983; pKa (phenolic OH): 9.23 (predicted) |
| Comparator Or Baseline | 4-Aminophenol (CAS 123-30-8): LogP: ~0.04; pKa: 10.30 |
| Quantified Difference | LogP increase of 0.94 units; pKa decrease of 1.07 units |
| Conditions | Calculated values (ChemAxon JChem) / Predicted data |
Why This Matters
Elevated LogP improves membrane permeability, a key requirement for central nervous system and intracellular drug targets.
- [1] ChemBase. 4-amino-3-fluorophenol. Log P: 0.9834565. pKa (acid): 9.480537. View Source
